

Methyl 3-hydroxy-5-nitrobenzoate: A Technical Guide to Potential Research Applications

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Compound of Interest

Compound Name: Methyl 3-hydroxy-5-nitrobenzoate

Cat. No.: B1295419

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **Methyl 3-hydroxy-5-nitrobenzoate**, a chemical compound with significant potential in various research and drug development applications. While direct research on this specific molecule is limited, this document extrapolates its potential applications based on the well-documented biological activities of its structural analogs and parent compounds. This guide covers the compound's physicochemical properties, a proposed synthetic route, potential biological activities, and detailed experimental protocols for its investigation.

Chemical and Physical Properties

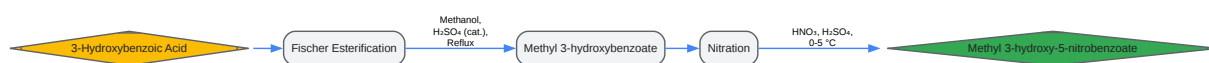
Methyl 3-hydroxy-5-nitrobenzoate is a derivative of benzoic acid.^[1] Its key chemical and physical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₈ H ₇ NO ₅	[1]
Molecular Weight	197.14 g/mol	[1]
CAS Number	55076-32-9	[1]
Appearance	Light yellow powder	[1]
Melting Point	154-156 °C	[1]
pKa (Predicted)	7.52 ± 0.10	[1]
Boiling Point (Predicted)	377.2 ± 27.0 °C	[1]
Density (Predicted)	1.432 ± 0.06 g/cm ³	[1]

Synthesis of Methyl 3-hydroxy-5-nitrobenzoate

A plausible and efficient synthesis of **Methyl 3-hydroxy-5-nitrobenzoate** can be achieved through a two-step process starting from 3-hydroxybenzoic acid: (1) Fischer esterification to produce methyl 3-hydroxybenzoate, followed by (2) regioselective nitration.

Proposed Synthetic Pathway



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Caption: Proposed two-step synthesis of **Methyl 3-hydroxy-5-nitrobenzoate**.

Experimental Protocol: Synthesis

Step 1: Synthesis of Methyl 3-hydroxybenzoate (Fischer Esterification)

- To a round-bottom flask, add 3-hydroxybenzoic acid (1.0 eq).
- Add an excess of methanol (e.g., 10-20 eq) to act as both reactant and solvent.

- Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 eq).
- Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- After completion, allow the mixture to cool to room temperature.
- Remove the excess methanol under reduced pressure.
- Dissolve the residue in ethyl acetate and wash with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to obtain crude methyl 3-hydroxybenzoate, which can be purified by column chromatography or recrystallization.

Step 2: Synthesis of **Methyl 3-hydroxy-5-nitrobenzoate** (Nitration)

- In a flask, dissolve methyl 3-hydroxybenzoate (1.0 eq) in concentrated sulfuric acid at 0 °C.
- In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.0-1.1 eq) to concentrated sulfuric acid at 0 °C.
- Add the nitrating mixture dropwise to the solution of methyl 3-hydroxybenzoate, maintaining the temperature below 5 °C.
- Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction by TLC.
- Upon completion, pour the reaction mixture slowly onto crushed ice with vigorous stirring.
- The precipitated solid, **Methyl 3-hydroxy-5-nitrobenzoate**, is collected by vacuum filtration.
- Wash the solid with cold water until the filtrate is neutral.
- The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water).

Potential Research Applications and Biological Activities

While direct biological data for **Methyl 3-hydroxy-5-nitrobenzoate** is not readily available, the known activities of structurally related compounds suggest several promising avenues for research. The presence of both a hydroxyl and a nitro group on the benzoate scaffold is significant, as these functional groups are present in many biologically active molecules.

Antimicrobial Activity

Derivatives of 3-hydroxybenzoic acid have demonstrated a broad spectrum of antimicrobial activities.^[2] Furthermore, the nitroaromatic moiety is a well-known pharmacophore in antimicrobial drugs, with its activity often linked to the reductive activation of the nitro group by microbial nitroreductases.

A study on a series of 3-methyl-4-nitrobenzoate derivatives has shown their antifungal efficacy against various *Candida* species. The quantitative data from this study, presented below, can serve as a benchmark for investigating the potential antifungal properties of **Methyl 3-hydroxy-5-nitrobenzoate**.

Table 1: Antifungal Activity of 3-Methyl-4-nitrobenzoate Derivatives (MIC in μM)

Compound	<i>C. albicans</i>	<i>C. glabrata</i>	<i>C. krusei</i>	<i>C. guilliermondii</i>
Methyl 3-methyl-4-nitrobenzoate	>500	>500	>500	39
Pentyl 3-methyl-4-nitrobenzoate	125	250	250	31
Fluconazole (Control)	1	8	64	2

Data extracted from a study on 3-methyl-4-nitrobenzoate derivatives and presented here for comparative purposes.^[3]

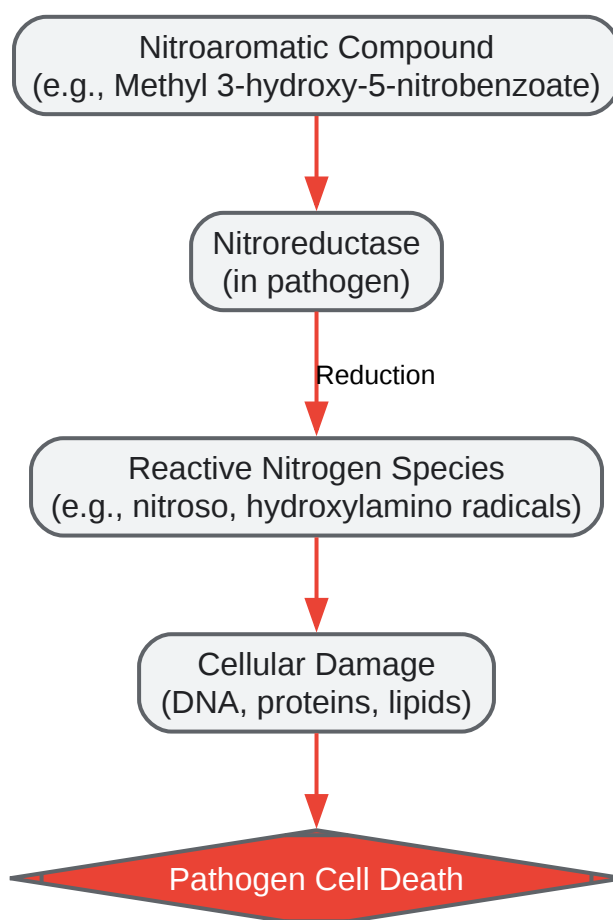
Anti-inflammatory and Antioxidant Activity

Phenolic compounds, including derivatives of 3-hydroxybenzoic acid, are known for their antioxidant and anti-inflammatory properties.[2] The hydroxyl group can act as a radical scavenger, mitigating oxidative stress, which is implicated in numerous inflammatory diseases. The parent compound, 3-Hydroxy-5-nitrobenzoic acid, is utilized in the synthesis of molecules targeting inflammatory pathways.[4] This suggests that **Methyl 3-hydroxy-5-nitrobenzoate** could be a valuable scaffold for developing novel anti-inflammatory agents.

Potential Signaling Pathways

Reductive Activation of the Nitro Group

A common mechanism for the biological activity of nitroaromatic compounds is the enzymatic reduction of the nitro group to form reactive nitrogen species that can induce cellular damage in pathogens. This process is typically mediated by nitroreductases.

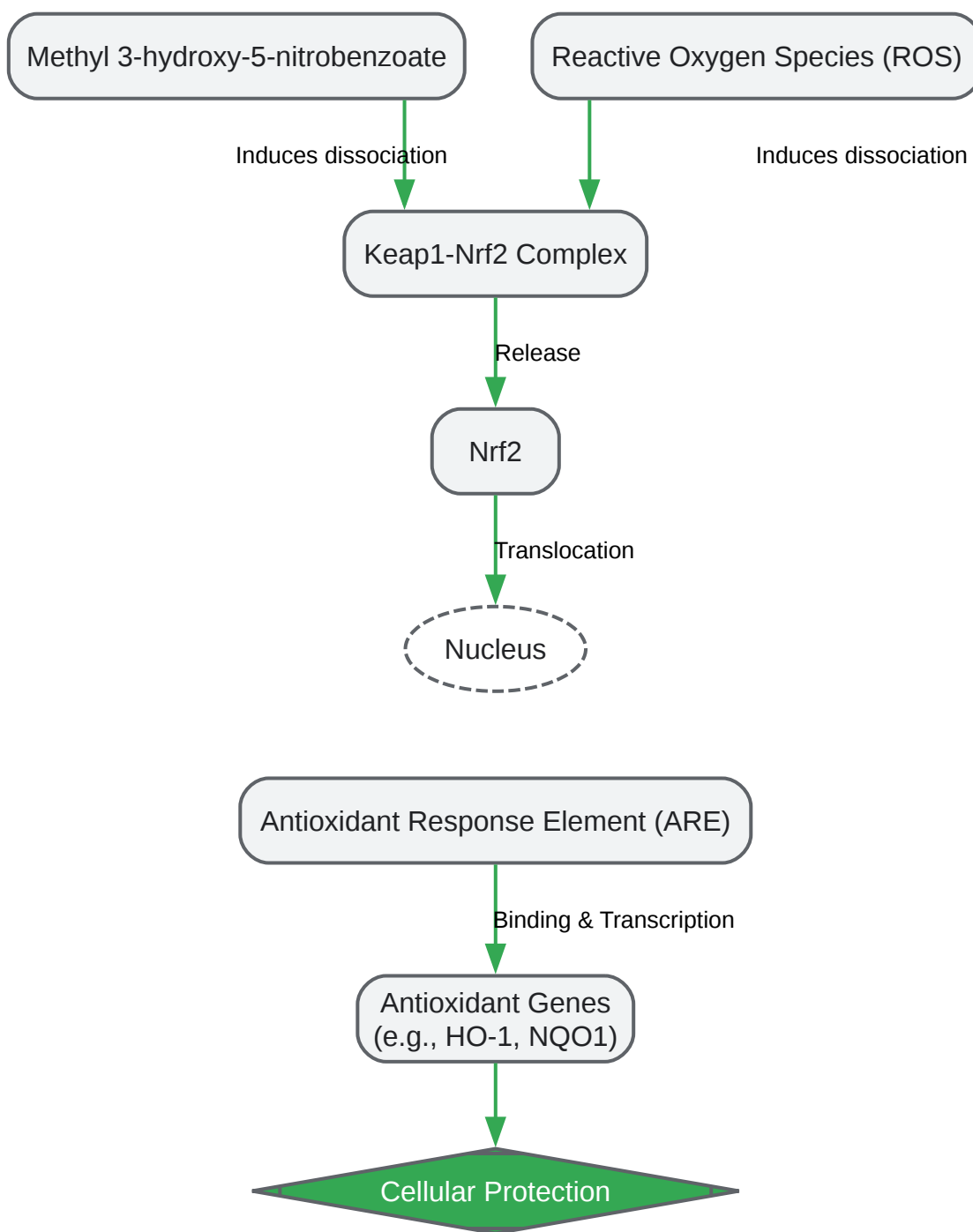


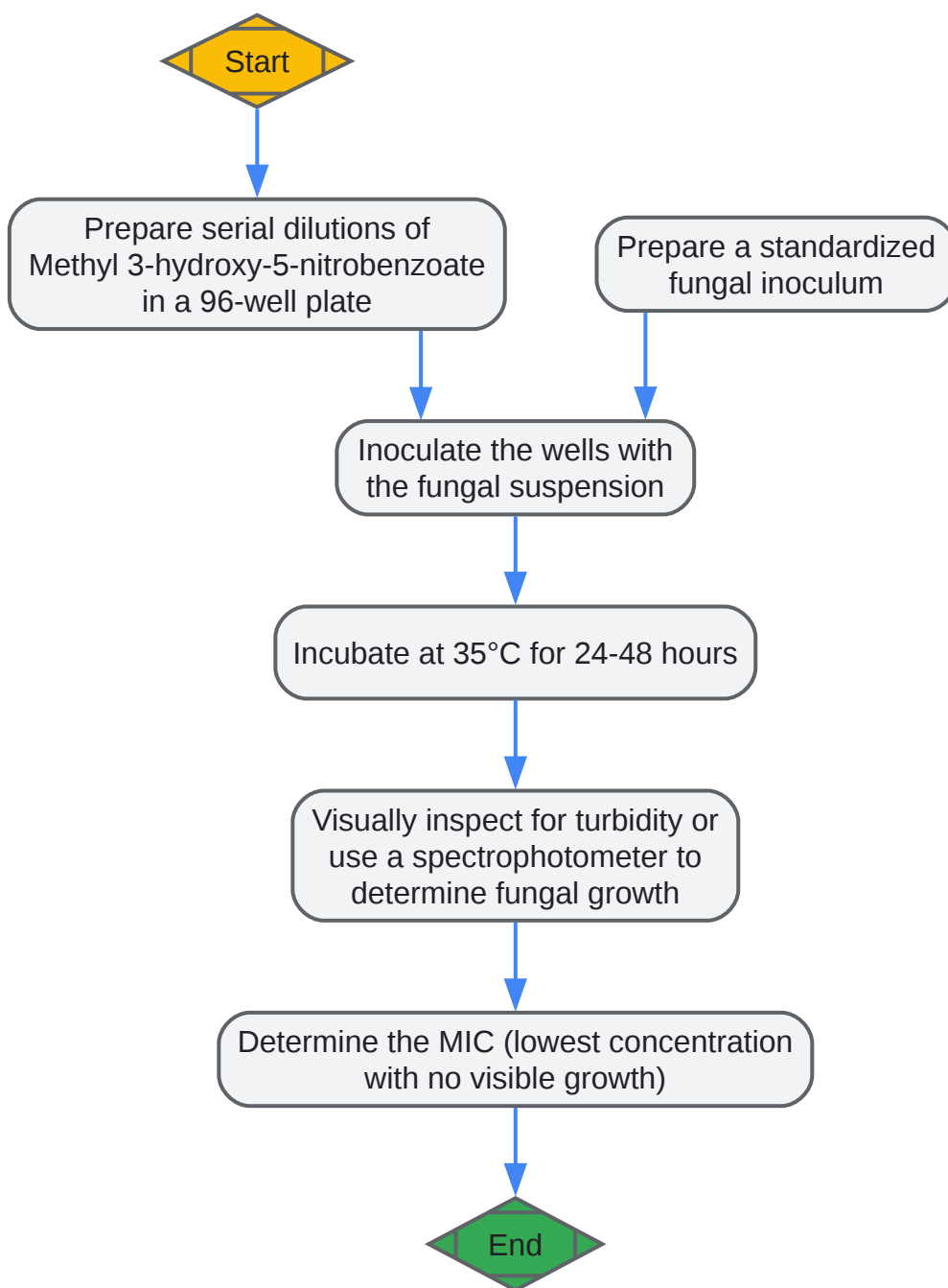
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Caption: General mechanism of action for nitroaromatic antimicrobial agents.

Nrf2 Antioxidant Pathway

A related compound, Methyl 3,4-dihydroxybenzoate, has been shown to mitigate oxidative damage by activating the Nrf2 (Nuclear factor erythroid 2-related factor 2) antioxidant pathway. Given the structural similarity, it is plausible that **Methyl 3-hydroxy-5-nitrobenzoate** could also modulate this critical cytoprotective pathway.





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